molecular formula C22H18N2O3 B14937938 N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide

N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B14937938
M. Wt: 358.4 g/mol
InChI Key: AIXNNDDVPCMCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that includes both xanthene and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride, to form the xanthene backbone. The acetylamino group is then introduced through an acetylation reaction using acetic anhydride and a suitable base, such as pyridine. Finally, the carboxamide group is added via an amidation reaction with an appropriate amine source under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of enzyme interactions and as a fluorescent marker in cellular imaging.

    Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the development of dyes, pigments, and optical brighteners .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular behavior. The xanthene core also allows for fluorescence, making it useful in imaging applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-9H-xanthene-9-carboxamide stands out due to its unique combination of xanthene and carboxamide functional groups, which confer distinct chemical and physical properties. Its fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-14(25)23-15-10-12-16(13-11-15)24-22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,25)(H,24,26)

InChI Key

AIXNNDDVPCMCHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.